molecular formula C10H13N3O4 B14133453 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde CAS No. 89216-26-2

2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde

Cat. No.: B14133453
CAS No.: 89216-26-2
M. Wt: 239.23 g/mol
InChI Key: WIEFZGDZJVBBEA-UHFFFAOYSA-N
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Description

2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine ring with a trioxohexahydropyrimidine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

89216-26-2

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

2-(2,4,6-trioxo-1,3-diazinan-5-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C10H13N3O4/c14-5-13-4-2-1-3-6(13)7-8(15)11-10(17)12-9(7)16/h5-7H,1-4H2,(H2,11,12,15,16,17)

InChI Key

WIEFZGDZJVBBEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2C(=O)NC(=O)NC2=O)C=O

Origin of Product

United States

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